molecular formula C8H8BrN3 B3195650 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 92260-32-7

6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3195650
CAS No.: 92260-32-7
M. Wt: 226.07 g/mol
InChI Key: ODPYZABMIQGXMO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, with the molecular formula C8H8BrN3, is a brominated heterocyclic compound that serves as a valuable synthon in medicinal chemistry and drug discovery . The imidazo[4,5-b]pyridine scaffold is a privileged structure in pharmaceutical research due to its structural similarity to naturally occurring purines, which allows for optimized interactions with biological targets . This compound functions as a key intermediate in the synthesis of more complex molecules. Its core structure is a foundational element in exploring new antimicrobial agents . Research indicates that derivatives of the imidazo[4,5-b]pyridine nucleus exhibit a broad range of biological activities, including significant antimicrobial features against Gram-positive bacteria like Bacillus cereus and Gram-negative bacteria like Escherichia coli , with Gram-positive strains often showing greater sensitivity . Furthermore, this class of compounds is being investigated for its antitumor potential, particularly as tubulin polymerization inhibitors that can disrupt cell division in cancer cells . The bromine atom at the 6-position provides a reactive site for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . This makes this compound an essential building block for researchers developing new therapeutic candidates. Applications: Synthetic intermediate for antimicrobial and anticancer agent development; Building block for heterocyclic chemistry; Substrate for SAR studies in medicinal chemistry. Safety Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-11-7-3-6(9)4-10-8(7)12(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPYZABMIQGXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Precursor Synthesis Strategies for Imidazo[4,5-b]pyridine Ring Formation

The construction of the imidazo[4,5-b]pyridine core is fundamentally dependent on the synthesis of an appropriately substituted o-diaminopyridine. This intermediate provides the necessary nitrogen atoms for the subsequent cyclization to form the imidazole (B134444) portion of the fused ring system.

The primary precursor for the target molecule is 5-bromo-2,3-diaminopyridine. The synthesis of this key intermediate typically begins with a nitrated aminopyridine, such as 2-amino-5-bromo-3-nitropyridine (B172296) or 5-bromo-3-nitropyridin-2-amine. The critical step is the reduction of the nitro group to an amine, yielding the vicinal diamine structure. Several reducing agents and conditions have been successfully employed for this transformation.

Commonly utilized methods include reduction with metal powders in acidic or neutral media, such as iron powder with ammonium (B1175870) chloride or hydrochloric acid. chemicalbook.comorgsyn.org Another effective method involves the use of stannous chloride (tin(II) chloride) dihydrate. chemicalbook.com Catalytic hydrogenation, for instance using a Raney Nickel catalyst under a hydrogen atmosphere, also provides an efficient route to the desired diamine with high product purity. guidechem.com

Table 1: Selected Methods for the Synthesis of 5-bromo-2,3-diaminopyridine

Starting MaterialReagents and ConditionsYieldReference
5-Bromo-3-nitropyridin-2-amineIron powder, Ammonium chloride, Isopropanol/Water, 90°C95% chemicalbook.com
2-Amino-5-bromo-3-nitropyridineReduced iron, Ethanol/Water, HCl (cat.), Steam bath78-83% orgsyn.org
5-Bromo-3-nitro-pyridin-2-ylamineTin(II) chloride dihydrate, NaBH4, Ethyl acetate (B1210297)/t-BuOH, 60°C38%
2-Amino-3-nitro-5-bromopyridine10% Raney-Ni, H2 (1 MPa), HCl/Ethanol, 50°C89% guidechem.com

Once the 5-bromo-2,3-diaminopyridine intermediate is obtained, the next step is the formation of the imidazole ring. This is typically achieved through a condensation and subsequent cyclization reaction with a suitable one-carbon or two-carbon synthon.

To introduce the required 2-methyl group for the target compound, the cyclization is performed with acetic acid or one of its derivatives, such as acetic anhydride (B1165640) or triethyl orthoacetate. The reaction involves the condensation of the diamine with the carbonyl group (or its equivalent), followed by an intramolecular dehydration to form the fused heterocyclic system, yielding 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine. myskinrecipes.comresearchgate.net This reaction is a variant of the well-established Phillips-Ladenburg benzimidazole (B57391) synthesis adapted for the pyridine (B92270) series. In a related procedure, cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde (B42025) in the presence of an oxidant has been used to prepare 2-phenyl analogs. nih.gov

Bromination Strategies for the C6 Position of Imidazo[4,5-b]pyridine Systems

The introduction of a bromine atom at the C6 position of the imidazo[4,5-b]pyridine skeleton is a key structural feature. Synthetic strategies predominantly achieve this by incorporating the bromine atom at the precursor stage rather than by direct halogenation of the fused heterocyclic ring.

The direct electrophilic bromination of a pre-formed 2,3-dimethyl-3H-imidazo[4,5-b]pyridine ring system is not a commonly reported synthetic strategy in the reviewed literature. The prevailing method involves what is often termed a "late-stage functionalization" of the precursor, where 5-bromopyridine-2,3-diamine is used in the cyclization step. nih.gov This approach ensures that the bromine atom is unambiguously positioned at the desired C6 location of the final product.

The regioselectivity of electrophilic substitution on the imidazo[4,5-b]pyridine ring is complex. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack. While the fused imidazole ring is electron-rich and acts as an activating group, it directs substitution primarily to the imidazole ring itself. For example, studies on the isomeric imidazo[1,2-a]pyridines show that electrophilic bromination occurs regioselectively at the C3 position of the imidazole ring. researchgate.netrsc.org This inherent reactivity pattern makes the selective electrophilic bromination of the pyridine moiety at the C6 position challenging, further explaining the preference for using a pre-brominated diamine precursor. nih.gov

Methylation Strategies for the N3, C2, and C3 Positions of the Imidazo[4,5-b]pyridine Skeleton

The synthesis of the target compound, 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, requires the specific placement of two methyl groups.

The C2-methyl group is installed during the ring-closing cyclization step, as detailed in section 2.1.2. By using acetic acid or an equivalent reagent, the two-carbon fragment containing a methyl group is incorporated to form the imidazole ring, resulting in the 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine scaffold. researchgate.net

The N3-methyl group is introduced via N-alkylation of the imidazole nitrogen. It is important to note that for the 3H-imidazo[4,5-b]pyridine tautomer, the position labeled "C3" in the user request corresponds to the N3 nitrogen atom of the imidazole ring. This methylation is typically performed by treating 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine with a methylating agent, most commonly methyl iodide. nih.govnih.gov The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base to deprotonate the imidazole nitrogen. Bases like potassium carbonate or sodium hydride are frequently used. nih.govmdpi.com A phase-transfer catalyst, such as tetra-n-butylammonium bromide, can be employed to facilitate the reaction. nih.govuctm.edu While alkylation can potentially occur at either the N1 or N3 position, specific reaction conditions can favor the desired N3 isomer. mdpi.com

Table 2: Representative Conditions for N-Methylation of Imidazo[4,5-b]pyridine Scaffolds

Starting MaterialMethylating AgentBase / CatalystSolventReference
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodidePotassium carbonate / Tetra-n-butylammonium bromideDMF nih.gov
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodide60% Sodium hydrideNot Specified mdpi.com
6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-oneMethyl iodidePotassium carbonate / Tetra-n-butylammonium bromideDMF nih.gov
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneMethyl iodidePotassium carbonate / Tetra-n-butylammonium bromideDMF nih.gov

Mentioned Compounds

Alkylation of Nitrogen Centers (N1, N3)

The introduction of a methyl group at the N3 position of the 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine core is a critical step, typically achieved through N-alkylation. This reaction involves the substitution of the hydrogen atom on one of the nitrogen centers of the imidazole ring. The imidazo[4,5-b]pyridine system contains both a pyrrole-like nitrogen (N1 or N3) and a pyridine-like nitrogen (N4), and alkylation can potentially occur at these sites, leading to different regioisomers. fabad.org.tr

The regioselectivity of the alkylation is a key consideration. In the synthesis of related 3-substituted derivatives, the alkylation of the precursor 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridine is directed to the N3 position. This is typically accomplished by reacting the parent heterocycle with an alkylating agent, such as methyl iodide, in the presence of a base. nih.govmdpi.com Common bases used for this purpose include potassium carbonate (K2CO3) or sodium hydride (NaH), with dimethylformamide (DMF) serving as the solvent. nih.govmdpi.comnih.gov

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) conditions are often employed. researchgate.netuctm.edu This involves the use of a phase-transfer catalyst, like tetra-n-butylammonium bromide (TBAB), which facilitates the transfer of the base from the solid phase to the organic phase where the reaction occurs. nih.govnih.govuctm.edu This method has proven effective for the alkylation of various imidazo[4,5-b]pyridine derivatives. uctm.edu The reaction is generally carried out at room temperature over several hours. nih.govnih.gov

PrecursorAlkylating AgentBaseCatalystSolventConditionsProductRef
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideK2CO3TBABDMFRoom temp, 12h6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov
6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-oneMethyl iodideK2CO3TBABDMFRoom temp, 12h6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.gov
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineCH3I60% NaH---6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine mdpi.com
Imidazo[4,5-b]pyridine derivativesAllyl bromide / Propargyl bromideK2CO3TBABDMFRoom temp, 24hN3-alkylated products uctm.edu

Formation of C2 and C3 Methyl Groups

The synthesis of the target molecule requires the specific placement of methyl groups at the C2 and N3 positions. The N3-methyl group is introduced via the N-alkylation methods described previously. The formation of the C2-methyl group is integral to the construction of the imidazo[4,5-b]pyridine ring system itself.

The common strategy for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative. mdpi.com For the synthesis of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, the starting material is 5-bromo-2,3-diaminopyridine. This precursor is reacted with a reagent that can provide the C2 carbon and its methyl substituent. Acetic acid is a common reagent for this purpose, leading to the formation of the 2-methyl-substituted imidazole ring upon cyclization. The reaction is typically heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the condensation and subsequent intramolecular cyclization. mdpi.com

Once the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine intermediate is formed, the N3-methyl group is introduced via alkylation with methyl iodide, as detailed in the previous section, to yield the final product, this compound.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, synthetic organic chemistry has increasingly embraced green chemistry principles to develop more environmentally benign and efficient processes. The synthesis of imidazo[4,5-b]pyridine derivatives has benefited from these advancements.

One significant green approach is the use of microwave-assisted synthesis. eurjchem.commdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields. This technique has been successfully applied to the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, resulting in cleaner reactions compared to conventional heating methods. eurjchem.com The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction, offers a greener alternative for synthesizing imidazo[1,2-a]pyridines, a related scaffold, and can also be performed under microwave conditions. mdpi.com

Another sustainable strategy is the development of solvent-free reactions. A lithium bromide-mediated solvent-free condensation of arylenediamine and esters has been described for obtaining 2-substituted imidazopyridines in good to excellent yields at elevated temperatures. mdpi.com Furthermore, the use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, has been reported for the synthesis of imidazopyridines. mdpi.com These catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product. For the synthesis of this compound and its analogues, various parameters have been investigated.

In the cyclization step to form the imidazo[4,5-b]pyridine core, the choice of solvent and catalyst is crucial. The reaction of 5-bromo-2,3-diaminopyridine with an appropriate aldehyde in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce high yields, with one study reporting a 91.4% yield for a 2-phenyl analogue. mdpi.com Microwave-assisted methods have also been demonstrated to significantly improve yields in shorter time frames compared to conventional synthesis. eurjchem.com

For the N-alkylation step, the choice of base, solvent, and catalyst system affects the outcome. The use of potassium carbonate as a base in DMF is a common and effective combination. nih.govnih.gov The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can further improve the efficiency of the reaction. nih.gov While strong bases like sodium hydride can be used, they require more stringent anhydrous conditions. mdpi.com The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion, after which the product is purified by column chromatography on silica (B1680970) gel. nih.govnih.gov

Reaction TypeReactantsMethodConditionsYieldRef
Cyclization5-bromo-2,3-diaminopyridine, BenzaldehydeConventionalDMSO91.4% mdpi.com
Cyclization5-Bromopyridine-2,3-diamine, Substituted aldehydesMicrowave-Higher yields, shorter time eurjchem.com
N-Methylation6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineConventionalMeI, K2CO3, TBAB, DMF- nih.gov
N-Methylation6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineConventionalCH3I, 60% NaH16.1% mdpi.com

Mechanistic Insights into Key Synthetic Steps for this compound

Understanding the reaction mechanisms is essential for controlling the synthesis and predicting outcomes. The formation of the 6-bromo-2-methyl-imidazo[4,5-b]pyridine core from 5-bromo-2,3-diaminopyridine and acetic acid likely proceeds through an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to an amide intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl, and a final dehydration step yields the imidazole ring. A similar mechanism involving reductive cyclization is proposed when starting from 2-nitro-3-aminopyridine and an aldehyde. mdpi.com

The N-alkylation of the imidazo[4,5-b]pyridine ring is a nucleophilic substitution reaction (SN2). The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide leaving group. A key mechanistic question is the regioselectivity of this alkylation. The imidazo[4,5-b]pyridine system can exist in different tautomeric forms. fabad.org.tr The alkylation can occur on the N1 or N3 nitrogen of the imidazole ring, or potentially on the N4 nitrogen of the pyridine ring. Studies on related systems have shown that alkylation under basic conditions with reagents like 4-chlorobenzyl bromide predominantly occurs on the pyridine nitrogen (N4). nih.gov However, for the synthesis of the 3-methyl derivative, conditions are chosen to favor alkylation on the imidazole nitrogen. The exact site of alkylation is often confirmed using advanced spectroscopic techniques like 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify through-space correlations between the newly introduced alkyl group and nearby protons on the heterocyclic core. fabad.org.trnih.gov Computational studies using Density Functional Theory (DFT) have also been employed to analyze the reactivity and probe the mechanism of alkylation in similar heterocyclic systems. uctm.edu

Reactivity and Functionalization of 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the C6-Bromine Position

The imidazo[4,5-b]pyridine core is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at halogenated positions, such as the C6-bromo substituent. This reactivity is enhanced by the ability of the heterocyclic nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate, followed by the expulsion of the bromide leaving group.

Amination Reactions

The direct displacement of the C6-bromine with various amine nucleophiles is a key method for introducing nitrogen-containing functional groups. These reactions are typically performed at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction scope can include a wide range of primary and secondary amines, leading to the synthesis of N-alkyl, N-aryl, and N-heterocyclic derivatives. While specific examples for the title compound are not extensively published, the amination of related 6-halo-azaheterocycles demonstrates the feasibility of this transformation. For instance, studies on similar scaffolds show that the inclusion of a fluoride (B91410) source, such as cesium fluoride (CsF), can significantly promote the reaction, often in conjunction with a phase-transfer catalyst to improve yields.

Table 1: Representative Conditions for SNAr Amination on Related Heterocyclic Scaffolds

Amine Nucleophile Solvent Base/Additive Temperature Product Yield
Butylamine DMSO CsF, BnEt₃NCl 100 °C High
Various Amines Dioxane K₂CO₃ 120 °C Moderate to Good

Cyanation Reactions

The substitution of the C6-bromine with a cyanide group provides a valuable synthetic handle, as the resulting nitrile can be further elaborated into carboxylic acids, amides, or amines. The Rosenmund-von Braun reaction, which typically employs a copper(I) cyanide salt in a high-boiling polar solvent like DMF or N,N-dimethylacetamide (DMA), is a common method for this transformation on aryl halides. The reaction often requires high temperatures (150-200 °C) to proceed efficiently. Modern variations of this reaction may utilize alternative cyanide sources or catalysts to achieve the transformation under milder conditions.

Alkoxy/Aryloxy Substitutions

The C6-bromo group can also be displaced by oxygen-based nucleophiles, such as alkoxides and aryloxides, to form the corresponding ethers. These reactions are typically carried out by treating the bromo-compound with an alcohol or phenol (B47542) in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The base deprotonates the alcohol or phenol to generate the more potent nucleophile required for the substitution. The choice of solvent is crucial and is often the corresponding alcohol or a polar aprotic solvent like DMF.

Palladium-Catalyzed Cross-Coupling Reactions at C6

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for functionalizing aryl halides, including 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. mdpi.com For a substrate like this compound, a typical Suzuki coupling would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane, or DMF). mdpi.com This reaction allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the C6 position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Boronic Acid/Ester Catalyst Base Solvent Temperature
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80 °C
Heteroarylboronic acids Pd₂(dba)₃ / Ligand K₂CO₃ Toluene/H₂O 80-100 °C

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. wikipedia.org This reaction is a cornerstone in the synthesis of conjugated systems found in materials science and medicinal chemistry. nih.gov The classic Sonogashira reaction conditions employ a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine), which often serves as the solvent as well. wikipedia.orgnih.gov Copper-free variations have also been developed to avoid issues associated with the homocoupling of alkynes. nih.gov This reaction would allow for the direct alkynylation of the this compound core.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Terminal Alkyne Catalyst System Base Solvent Temperature
Phenylacetylene PdCl₂(PPh₃)₂, CuI Et₃N Toluene or THF Room Temp. to 80 °C
Trimethylsilylacetylene Pd(PPh₃)₄, CuI Et₃N DMF 60 °C

Heck Coupling Reactions

The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, represents a valuable tool for the functionalization of aryl halides. In the context of this compound, the bromine atom at the 6-position of the pyridine (B92270) ring serves as a handle for such transformations. While specific examples of Heck reactions on this exact compound are not extensively documented, the reactivity of similar bromo-heterocyclic systems suggests its potential to undergo this transformation.

The reaction would involve the coupling of the 6-bromo-imidazo[4,5-b]pyridine core with various alkenes in the presence of a palladium catalyst, a base, and a suitable phosphine (B1218219) ligand. The efficiency and outcome of the reaction would likely be influenced by factors such as the choice of catalyst system, reaction temperature, and the nature of the alkene coupling partner. Successful Heck coupling would provide a direct method for introducing alkenyl substituents at the C6 position, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly relevant for the functionalization of this compound, enabling the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.

The general applicability of the Buchwald-Hartwig amination to bromopyridines is well-established. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the aryl bromide with an amine. The choice of ligand is crucial and can influence the scope and efficiency of the reaction. For the amination of 3-bromo-2-aminopyridines, ligands such as RuPhos and BrettPhos have been shown to be effective. nih.gov Given the structural similarities, it is anticipated that this compound would readily participate in Buchwald-Hartwig amination reactions, providing access to a diverse library of 6-amino-substituted imidazo[4,5-b]pyridine derivatives.

Electrophilic Aromatic Substitution (EAS) on the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system is generally considered to be electron-deficient due to the presence of the electronegative nitrogen atoms in the pyridine ring. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging compared to electron-rich aromatic systems like benzene.

Regioselectivity and Steric Hindrance Effects

When considering EAS on the this compound core, the directing effects of the fused imidazole (B134444) ring and the substituents must be taken into account. The pyridine ring is generally deactivated towards electrophilic attack. The imidazole ring, being more electron-rich, would be the preferred site for substitution.

Within the imidazole ring, the C2 position is occupied by a methyl group. Therefore, electrophilic attack would be directed to the available carbon atoms of the pyridine ring. However, the pyridine ring is deactivated. The directing effect of the imidazole ring would favor substitution at the C7 position. The bromine atom at C6 is a deactivating, ortho-, para-director. The methyl groups at C2 and N3 could exert steric hindrance, potentially influencing the accessibility of nearby positions to incoming electrophiles. The interplay of these electronic and steric factors would ultimately determine the regiochemical outcome of any potential EAS reaction.

Alkylation and Acylation of Nitrogen Atoms within the Imidazo[4,5-b]pyridine Framework

The nitrogen atoms within the imidazo[4,5-b]pyridine framework are nucleophilic and can readily undergo alkylation and acylation reactions. The presence of two methyl groups in this compound means that one nitrogen in the imidazole ring (N1 or N3) is already alkylated.

Alkylation reactions on similar 6-bromo-imidazo[4,5-b]pyridine systems have been reported. For instance, the reaction of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF leads to the formation of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov Similarly, the synthesis of 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one from 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one and methyl iodide has been described. mdpi.com

Acylation of the nitrogen atoms can also be achieved. These reactions provide a straightforward method for introducing a variety of substituents onto the nitrogen atoms of the imidazo[4,5-b]pyridine core, allowing for the fine-tuning of its electronic and steric properties.

Table 1: Examples of N-Alkylation of 6-bromo-imidazo[4,5-b]pyridine Derivatives

Starting MaterialAlkylating AgentProductReference
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodide6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov
6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-oneMethyl iodide6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one mdpi.com

Oxidation and Reduction Reactions of the Imidazo[4,5-b]pyridine Ring System

The imidazo[4,5-b]pyridine ring system can undergo both oxidation and reduction reactions, although the specific conditions and outcomes can vary depending on the substituents present.

The synthesis of imidazo[4,5-b]pyridines can sometimes involve an oxidative step. For example, the condensation of 2,3-diaminopyridine (B105623) with aldehydes can proceed through an intermediate that is then oxidized by air to form the aromatic imidazo[4,5-b]pyridine ring. acs.org This suggests that the di-hydro version of the ring system is susceptible to oxidation.

Conversely, reduction of nitro-substituted pyridines is a common strategy for the synthesis of the imidazo[4,5-b]pyridine core. For instance, a 2-chloro-3-nitropyridine (B167233) can be reacted with an amine, followed by reduction of the nitro group to an amine, which then cyclizes to form the imidazole ring. nih.gov This indicates that the pyridine ring can be subjected to reduction conditions, typically with reagents like SnCl₂ or through catalytic hydrogenation, without affecting the integrity of the imidazole portion. Specific studies on the oxidation and reduction of the fully formed this compound are not widely reported, but its behavior can be inferred from these synthetic methodologies.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the imidazo[4,5-b]pyridine scaffold are not commonly observed under standard conditions, reflecting the general stability of this fused heterocyclic system. However, under specific and often forcing conditions, such transformations could potentially occur.

While no specific ring-opening or rearrangement reactions have been documented for this compound, related heterocyclic systems can undergo such transformations. For example, the Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems, which are structurally related. This type of rearrangement involves the transformation of one heterocyclic ring into another. It is conceivable that under specific conditions, such as treatment with strong bases or nucleophiles, or under photochemical activation, the imidazo[4,5-b]pyridine core could undergo skeletal rearrangements or ring-opening, although such reactivity is not characteristic of its typical chemical behavior.

Derivatization for Combinatorial Library Synthesis

The structural framework of this compound presents a valuable scaffold for the generation of combinatorial libraries in medicinal chemistry. Its inherent reactivity, particularly at the 6-bromo position and the nitrogen atoms of the imidazo[4,5-b]pyridine core, allows for systematic structural modifications to explore structure-activity relationships (SAR). The imidazo[4,5-b]pyridine nucleus is a recognized privileged structure, appearing in numerous biologically active compounds, which further enhances the potential of its derivatives in drug discovery programs. nih.govuctm.edunih.gov

The primary strategy for creating a combinatorial library from this scaffold involves leveraging the bromine atom at the C6 position. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. The most prominent of these methods are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. nih.govwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov In the context of derivatizing this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. The general reaction involves the coupling of the 6-bromo derivative with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov The versatility of commercially available boronic acids provides a straightforward path to a large library of analogs with diverse electronic and steric properties.

A representative library of compounds can be generated by reacting this compound with a selection of substituted arylboronic acids. The reaction conditions are generally tolerant of a wide variety of functional groups on the boronic acid partner, allowing for the incorporation of moieties such as methoxy, nitro, cyano, and ester groups. nih.gov

Below is an interactive data table showcasing a hypothetical library of 6-aryl-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives that could be synthesized via Suzuki-Miyaura coupling.

EntryArylboronic AcidResulting 6-Substituent
1Phenylboronic acidPhenyl
24-Methoxyphenylboronic acid4-Methoxyphenyl
33-Nitrophenylboronic acid3-Nitrophenyl
44-Cyanophenylboronic acid4-Cyanophenyl
52-Thienylboronic acid2-Thienyl
63-Pyridinylboronic acid3-Pyridinyl

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org This reaction is particularly valuable for combinatorial library synthesis as it allows for the introduction of a wide range of primary and secondary amines at the 6-position of the this compound scaffold. The reaction typically involves the coupling of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov The vast number of commercially available amines provides immense potential for generating a diverse library of 6-amino-substituted derivatives.

A combinatorial library could be constructed by reacting this compound with a variety of amines, including aliphatic, aromatic, and heterocyclic amines. This would lead to a library of compounds with diverse physicochemical properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.

The following interactive data table illustrates a potential library of 6-amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives synthesized through Buchwald-Hartwig amination.

EntryAmineResulting 6-Substituent
1AnilinePhenylamino
2MorpholineMorpholin-4-yl
3PiperidinePiperidin-1-yl
4BenzylamineBenzylamino
5PyrrolidinePyrrolidin-1-yl
6N-Methylpiperazine4-Methylpiperazin-1-yl

N-Alkylation:

In addition to the functionalization at the 6-position, the nitrogen atoms of the imidazo[4,5-b]pyridine core offer further opportunities for derivatization. While the starting compound is 2,3-dimethylated, related imidazo[4,5-b]pyridine scaffolds have been shown to undergo alkylation on the imidazole and pyridine nitrogens. uctm.edunih.gov For a library based on a precursor without the 3-methyl group, N-alkylation with various alkyl halides could introduce another layer of diversity. This could be achieved using reagents such as allyl bromide or propargyl bromide under basic conditions. uctm.edu

By combining these derivatization strategies, a multi-dimensional combinatorial library can be generated from the this compound scaffold. For example, a library of 6-aryl derivatives from a Suzuki-Miyaura coupling could be further diversified by subsequent N-alkylation, leading to a vast array of novel compounds for biological screening.

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentuctm.edu

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms within the 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine framework. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for a complete assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides critical information about the chemical environment of the hydrogen atoms in the molecule. For the this compound core, the pyridine (B92270) ring protons are particularly diagnostic. The proton at position 7 (H-7) and the proton at position 5 (H-5) typically appear as distinct signals in the aromatic region of the spectrum. Due to the substitution pattern, these protons would be expected to appear as doublets.

In closely related derivatives, such as 6-bromo-2-phenyl-3-methyl-3H-imidazo[4,5-b]pyridine, the two protons of the pyridine moiety are observed in the aromatic region. mdpi.com The methyl groups at the C-2 and N-3 positions of the target compound are expected to appear as sharp singlet signals in the upfield region of the spectrum. The N-methyl signal is typically found in the range of 3.7-4.0 ppm, while the C-methyl signal appears further upfield.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of the Imidazo[4,5-b]pyridine Core Data is presented for illustrative purposes from known derivatives to indicate expected chemical shift regions.

Compound/Fragment H-5 H-7 N-CH₃ C-CH₃ Aromatic Protons (Other) Reference
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile 8.05 (d) 8.34 (dd) 3.75 (s) - 7.28 (dd) irb.hr
6-bromo-2-(2-nitrophenyl)-3-(allyl)-3H-imidazo[4,5-b]pyridine 8.13 (d) 8.30 (d) - - 7.70-7.89 (m) uctm.edu

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. For this compound, eight distinct carbon signals are expected. The carbons of the fused heterocyclic ring system typically resonate in the range of 110-160 ppm. The carbon atom attached to the bromine (C-6) is significantly influenced by the halogen's electronegativity and its position can be confirmed by its characteristic chemical shift. The quaternary carbons, including C-2, C-3a, and C-7a, can be distinguished from the protonated carbons (C-5 and C-7) with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments or by their absence in an HSQC spectrum. The two methyl carbons (N-CH₃ and C-CH₃) will appear as sharp signals in the upfield region, typically below 40 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of the Imidazo[4,5-b]pyridine Core Data is presented for illustrative purposes from known derivatives to indicate expected chemical shift regions.

Compound/Fragment C-2 C-3a C-5 C-6 C-7 C-7a N-CH₃ C-CH₃ Reference
2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile 147.50 133.81 118.25 - 143.53 148.10 28.23 - irb.hr

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationship between the adjacent protons on the pyridine ring, H-5 and H-7, confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-5 and C-7 based on the previously assigned proton signals, as well as to confirm the assignments for the methyl groups.

Correlations from the N-CH₃ protons to the C-2 and C-3a carbons.

Correlations from the C-CH₃ protons to the C-2 carbon.

Correlations from the H-5 proton to C-3a, C-7, and C-6.

Correlations from the H-7 proton to C-5 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the substitution pattern, for instance, by observing a cross-peak between the N-methyl protons (at position 3) and the H-7 proton of the pyridine ring.

Elucidation of Tautomeric Forms and Dynamic Processes via NMR

For the parent imidazo[4,5-b]pyridine system, tautomerism is a significant consideration, as the proton on the imidazole (B134444) ring can reside on different nitrogen atoms. mdpi.com However, in this compound, the presence of the methyl group at the N-3 position locks the molecule in the 3H-imidazo[4,5-b]pyridine tautomeric form. This simplifies the NMR analysis as it prevents the dynamic exchange processes that would be observed in unalkylated analogues, which can lead to broadened signals or time-averaged spectra. NMR studies on unalkylated derivatives show that the position of the tautomeric equilibrium is influenced by substitution and solvent effects. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the C-H bonds of the pyridine ring.

Aliphatic C-H Stretching: Bands corresponding to the methyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The fused aromatic ring system contains both C=C and C=N bonds. These vibrations give rise to a series of characteristic sharp absorption bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the ring.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Analysis of related imidazo[1,2-a]pyridine (B132010) structures shows characteristic ring vibration bands in the 1630-1450 cm⁻¹ region. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₈BrN₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺˙. Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with an intensity ratio of approximately 1:1 for the isotopes ⁷⁹Br and ⁸¹Br.

The expected fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a Methyl Radical: A common fragmentation for methylated compounds is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable [M-15]⁺ cation.

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to an [M-81]⁺˙ or [M-79]⁺˙ peak.

Ring Cleavage: Fragmentation of the heterocyclic ring system can also occur, leading to smaller, stable charged fragments. For instance, cleavage of the imidazole ring could occur.

Studies on related tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the imidazole nitrogen is a primary site for interactions, which influences fragmentation behavior. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of this compound and its derivatives, providing precise mass measurements that facilitate the confirmation of elemental compositions. This method is crucial for verifying the successful synthesis of target compounds by comparing the experimentally determined mass with the calculated theoretical mass.

For instance, in the synthesis of various 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives, HRMS is routinely used to confirm the molecular formulas. acs.org The high accuracy of this technique allows for the unambiguous identification of the desired products.

Table 1: Exemplary HRMS Data for Imidazo[4,5-b]pyridine Derivatives

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z)
2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine C₁₅H₁₄BrN₃ 315.0371 316.0448 [MH]⁺
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine C₁₅H₁₅ClN₃ 272.0955 272.0958 [MH]⁺
3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine C₁₆H₁₆FN₃ 269.1328 269.1320 [M]⁺

Data sourced from a study on tandem reactions for imidazo[4,5-b]pyridine synthesis. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting precursor ions and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule and for distinguishing between isomers.

In the analysis of related heterocyclic amines, such as 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine (4'-OH-PhIP), the fragmentation patterns observed in an ion trap mass analyzer provide critical information for its identification. nih.gov The study of these fragmentation pathways helps in understanding the stability of different parts of the molecule and can be applied to deduce the structures of unknown metabolites or derivatives of this compound. The fragmentation process typically involves the cleavage of weaker bonds, providing a roadmap of the molecule's structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.

Single-Crystal X-ray Diffraction Techniques

Single-crystal X-ray diffraction has been successfully employed to determine the molecular structure of several 6-bromo-imidazo[4,5-b]pyridine derivatives. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

For example, the crystal structure of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine was determined to be orthorhombic. nih.gov The analysis revealed that the fused five- and six-membered rings are nearly planar, and the phenyl ring is twisted with respect to the imidazo[4,5-b]pyridine mean plane. nih.gov Similarly, the crystal structure of 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one was found to be monoclinic. nih.gov

Table 2: Crystallographic Data for 6-Bromo-Imidazo[4,5-b]pyridine Derivatives

Compound 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.gov 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine researchgate.net
Formula C₁₃H₁₀BrN₃ C₈H₈BrN₃O C₇H₆BrN₃
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group P bca P 2₁/c P 2₁/m
a (Å) 13.7138 (4) 21.7981 (4) 11.0395 (12)
b (Å) 6.7088 (2) 3.9929 (1) 6.4734 (7)
c (Å) 25.3217 (7) 20.6636 (3) 11.1397 (12)
**β (°) ** 90 95.398 (1) 98.889 (1)
**Volume (ų) ** 2329.68 (12) 1790.53 (6) 786.52 (15)

| Z | 8 | 8 | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing provides crucial information about the intermolecular forces that stabilize the crystal lattice. These interactions can significantly influence the physical properties of the solid material.

In the crystal structure of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the molecules are held together by slipped π–π stacking interactions between symmetry-related molecules. nih.gov For 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, the molecules are linked into a zigzag chain by C—H⋯O hydrogen bonds. nih.gov In the case of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, molecules are linked into chains by N—H⋯N and C—H⋯N hydrogen bonds, and these chains are associated through offset π–π stacking. researchgate.net The study of these non-covalent interactions is critical for understanding and predicting the supramolecular architecture of these compounds. nih.gov

UV-Visible Spectroscopy for Electronic Transition Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophore.

For imidazo[4,5-b]pyridine derivatives, UV-Vis spectroscopy can be used to study the effects of substituents and solvent polarity on the electronic structure. For example, studies on related iminocoumarin derivatives with an imidazo[4,5-b]pyridine core have shown that both solvent polarity and the electronic nature of substituents significantly influence their spectral responses. irb.hr This technique can also be used to study protonation equilibria and determine pKa values. irb.hr The electronic transitions are often π–π* in character, originating from the conjugated system of the imidazo[4,5-b]pyridine ring. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for determining the absolute configuration of enantiomers and for studying the conformational changes of chiral molecules in solution.

While this compound itself is not chiral, derivatives containing stereocenters can be analyzed by CD spectroscopy. For instance, the interaction of chiral tetracyclic imidazo[4,5-b]pyridine derivatives with biological macromolecules like DNA has been studied using CD spectroscopy. irb.hr These studies can reveal information about the binding mode and the induced conformational changes in both the small molecule and the macromolecule upon complexation. irb.hr Vibrational Circular Dichroism (VCD) is another variant that can provide detailed information on the solution-phase conformation of chiral molecules. rsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration (if applicable)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful method for determining the absolute configuration of enantiomers in solution, a task that can be challenging using other analytical methods, especially when crystallization for X-ray crystallography is not feasible. americanlaboratory.comresearchgate.net

The applicability of VCD spectroscopy is contingent on the chirality of the molecule under investigation. The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, VCD spectroscopy is not applicable to this specific molecule.

However, VCD would be a highly relevant and powerful tool for the stereochemical elucidation of chiral derivatives of this compound. Such derivatives could be synthesized, for instance, by introducing a chiral substituent at one of the available positions on the imidazo[4,5-b]pyridine core.

The methodology for determining absolute configuration via VCD involves a comparative analysis of experimental and theoretical spectra. americanlaboratory.com The experimental VCD spectrum of a chiral derivative is recorded and then compared to the VCD spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov A good agreement in the signs and relative intensities of the VCD bands between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the unambiguous assignment of the absolute configuration of the synthesized compound. americanlaboratory.com

While no VCD studies have been reported specifically for chiral derivatives of this compound, the successful application of this technique to other N-heterocyclic compounds demonstrates its suitability. For example, VCD has been effectively used to assign the absolute stereochemistry of 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol, a molecule that also contains a bromo-substituted pyridine ring. americanlaboratory.com This precedent underscores the potential of VCD in the structural analysis of new chiral compounds within the imidazo[4,5-b]pyridine class.

Hypothetical VCD Data for a Chiral Derivative

To illustrate the type of data obtained in a VCD analysis, the following table presents hypothetical experimental and calculated VCD data for a chiral derivative, (S)-6-bromo-2,3-dimethyl-1-(1-phenylethyl)-1H-imidazo[4,5-b]pyridine. In a real-world scenario, the calculated data would be generated through DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), and a comparison with the experimental data would confirm the absolute configuration.

Experimental Frequency (cm⁻¹)Experimental VCD Intensity (ΔA x 10⁻⁴)Calculated Frequency (cm⁻¹)Calculated VCD Intensity (ΔA x 10⁻⁴)Vibrational Assignment
1610+2.51615+2.8Pyridine Ring C=N Stretch
1580-1.81585-2.1Imidazole Ring C=N Stretch
1450+3.21455+3.5CH₃ Asymmetric Bend
1380-0.91385-1.1CH₃ Symmetric Bend
1250+1.51255+1.7C-N Stretch
1100-2.21105-2.5C-Br Stretch

Computational and Theoretical Investigations of 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule at the atomic level.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)Computational methods can predict various spectroscopic parameters. These theoretical predictions are often used to complement and help interpret experimental data.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (¹H and ¹³C) for the atoms in the molecule.

IR (Infrared): Theoretical calculations can determine the vibrational frequencies corresponding to different molecular bonds, which helps in assigning the peaks observed in an experimental IR spectrum. scielo.org.za

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. scielo.org.za

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time.

Conformational Analysis and EnergeticsMD simulations can be used to explore the different possible spatial arrangements, or conformations, of a molecule. By simulating the molecule's movement, researchers can identify stable and low-energy conformations and understand its flexibility. This analysis provides insight into the molecule's preferred shapes and the energy barriers between different conformations. For imidazo[4,5-b]pyridine derivatives, this could involve analyzing the planarity of the fused ring system and the orientation of its substituents.nih.gov

Due to the absence of specific studies on 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine , no data tables or detailed research findings can be provided for the outlined sections.

Solvent Effects on Molecular Conformation

The conformation of heteroaromatic compounds such as this compound can be significantly influenced by the solvent environment. Computational methods, particularly Density Functional Theory (DFT), are employed to predict these effects. By using models like the Polarizable Continuum Model (PCM), researchers can simulate how solvents of varying polarity (e.g., benzene, methanol, water) affect the molecule's geometry and tautomeric stability. researchgate.net

For the broader class of imidazopyridine derivatives, theoretical calculations have shown that the stability of different tautomers can change depending on the solvent. researchgate.net The dipole moment of the molecule, which is influenced by its conformation, interacts with the solvent's dielectric field. In polar solvents, conformations with higher dipole moments are generally stabilized. While specific data on the dihedral angles of this compound across different solvents is not available, it is computationally feasible to predict that polar solvents could influence the orientation of the methyl groups relative to the fused ring system. Such studies help in understanding the molecule's behavior in biological systems and reaction media. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis of imidazo[4,5-b]pyridine derivatives. The synthesis of this scaffold often involves steps like condensation and alkylation. nih.govuctm.edu DFT calculations can be used to map the entire reaction pathway, providing insights into the energies of reactants, products, intermediates, and transition states.

For a given synthetic step, such as the N-alkylation of an imidazo[4,5-b]pyridine core, computational models can locate the transition state structure. researchgate.net This is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. For instance, in the alkylation of a related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, computational studies could confirm a bimolecular nucleophilic substitution (SN2) mechanism by characterizing the transition state where the alkyl halide and the nitrogen atom of the imidazole (B134444) ring are partially bonded. researchgate.netmdpi.com The geometry, vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate), and energy of this transition state are key outputs of such calculations.

By calculating the energies of all species involved in a reaction, an energy profile can be constructed. This profile visualizes the energy changes as reactants are converted to products. For the synthesis of N-substituted imidazo[4,5-b]pyridines, DFT studies can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting reaction kinetics. researchgate.net These profiles can also explain regioselectivity. For example, in the methylation of the imidazo[4,5-b]pyridine core, calculations can show why alkylation occurs preferentially at one nitrogen atom over another by comparing the activation energies of the competing pathways. researchgate.net

Structure-Activity Relationship (SAR) Modeling (Computational Aspects Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For the imidazo[4,5-b]pyridine class, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their activity as, for example, Aurora kinase inhibitors. mdpi.comnih.gov

These models generate a statistical correlation between the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules and their inhibitory activity (expressed as pIC₅₀). nih.govslideshare.net The reliability of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Imidazo[4,5-b]pyridine Derivatives

Model q² (Cross-validated) r² (Non-cross-validated) r²_pred (External Validation)
CoMFA 0.866 0.983 0.829
CoMSIA 0.877 0.995 0.758

Data derived from a study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors. mdpi.com

The output of these analyses is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govnih.gov For example, a map might show that a bulky, electropositive substituent at a specific position on the pyridine (B92270) ring is favorable for activity.

In Silico Ligand-Target Interaction Studies

In silico methods are crucial for predicting how a ligand like this compound might interact with a biological target, typically a protein. These studies help to hypothesize the mechanism of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. amazonaws.com For derivatives of 6-bromo-imidazo[4,5-b]pyridine, docking studies have been performed to evaluate their potential as inhibitors of enzymes like S. aureus tyrosyl-tRNA synthetase and Aurora kinase A. nih.govmdpi.com

The process involves preparing the 3D structures of the ligand and the protein target (often obtained from the Protein Data Bank). The docking algorithm then samples numerous possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site.

Table 2: Example of Molecular Docking Results for 6-bromo-imidazo[4,5-b]pyridine Derivatives Against S. aureus Tyrosyl-tRNA Synthetase

Compound Binding Affinity (kcal/mol) Key Interacting Residues
Derivative 8a -8.08 ASP-38, GLY-36, TYR-34, HIS-48
Derivative 9a -8.74 ASP-174, GLY-36, TYR-34, CYS-35
Derivative 11b -8.11 ASP-70, GLY-36, TYR-34
Derivative 12a -8.11 ASP-174, GLY-36, TYR-34, LYS-171

Data from a study on various 6-bromo-imidazo[4,5-b]pyridine derivatives. nih.gov

These simulations provide valuable insights that can guide the rational design of more potent inhibitors based on the imidazo[4,5-b]pyridine scaffold. nih.gov For instance, the docking results for one derivative showed a binding affinity of -8.74 Kcal/mol, indicating strong potential as an inhibitor. nih.gov

Binding Energy Calculations

Binding energy calculations are crucial in computational chemistry for predicting the affinity of a ligand for its protein target. A lower binding energy generally indicates a more stable protein-ligand complex and, potentially, a more potent biological activity. These calculations are often performed using molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

For the broader class of imidazo[4,5-b]pyridine derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, studies on similar 6-bromo-imidazo[4,5-b]pyridine derivatives have shown promising binding affinities towards targets such as tyrosyl-tRNA synthetase. In one such study, a derivative exhibited a binding affinity of -8.74 Kcal/mol, indicating a strong interaction with the enzyme's active site.

While specific binding energy values for this compound are not documented in the reviewed literature, it is reasonable to hypothesize that the methyl groups at the 2 and 3 positions would influence its binding characteristics. The electronic and steric effects of these methyl groups would likely alter the binding mode and affinity compared to unsubstituted or differently substituted analogs. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which can provide insights into the molecule's reactivity and interaction potential.

Table 1: Illustrative Binding Energy Data for Structurally Related Imidazo[4,5-b]pyridine Derivatives

Compound DerivativeTarget ProteinBinding Energy (kcal/mol)
6-bromo-imidazo[4,5-b]pyridine analogTyrosyl-tRNA Synthetase-8.74
Hypothetical: this compoundProtein Kinase (e.g., VEGFR-2)Not available

This table is provided for illustrative purposes based on available data for similar compounds and includes a hypothetical entry to highlight the lack of specific data for the compound of interest.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints are a method used to summarize the key interactions between a ligand and its protein target. These fingerprints encode the types of interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking, into a bit string or a diagram. This allows for a detailed and easily comparable analysis of the binding mode of different compounds.

For the imidazo[4,5-b]pyridine scaffold, interactions with the hinge region of protein kinases are often critical for inhibitory activity. The nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors, forming crucial hydrogen bonds with backbone amide groups of key amino acid residues in the hinge region.

In the case of this compound, the following interactions could be anticipated based on the analysis of related compounds:

Hydrogen Bonds: The nitrogen atoms of the imidazo[4,5-b]pyridine core are likely to form hydrogen bonds with amino acid residues in the active site of a target protein.

Halogen Bonding: The bromine atom at the 6-position could participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

Pi-Stacking: The aromatic imidazo[4,5-b]pyridine ring system could engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

Table 2: Predicted Protein-Ligand Interaction Fingerprint for this compound

Interaction TypePotential Interacting Residues
Hydrogen BondHinge region amino acids (e.g., Cysteine, Aspartate)
HydrophobicAlanine, Valine, Leucine, Isoleucine
Halogen BondElectron-rich atoms (e.g., backbone carbonyl oxygen)
Pi-StackingPhenylalanine, Tyrosine, Tryptophan

This table represents a predicted interaction profile based on the chemical structure of the compound and known interactions of the imidazo[4,5-b]pyridine scaffold.

Mechanistic Aspects of Biological Interactions and Advanced Applications of 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine

Enzyme Inhibition Mechanisms

The imidazo[4,5-b]pyridine core is a privileged structure for the design of enzyme inhibitors, particularly targeting kinases and enzymes crucial for microbial survival. nih.gov

Kinase Inhibition Pathways (e.g., PI3K, mTOR, B-Raf, c-Met, Aurora Kinases, FLT3)

While no specific data on the kinase inhibition profile of 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is currently available, the imidazo[4,5-b]pyridine scaffold is a well-established kinase inhibitor pharmacophore. Derivatives of this scaffold have been shown to target a range of kinases involved in cell signaling and proliferation.

For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of PI3Kα , a key enzyme in a signaling pathway often dysregulated in cancer. nih.govsemanticscholar.org One study identified a 2,6,8-substituted imidazo[1,2-a]pyridine derivative as a nanomolar inhibitor of PI3Kα, inducing cell cycle arrest and apoptosis in breast cancer cell lines. semanticscholar.org Another series of imidazo[1,2-a]pyridine derivatives also demonstrated potent PI3K p110α inhibitory activity. exlibrisgroup.com Given these findings, it is plausible that this compound could exhibit inhibitory activity against PI3K, although this would require experimental validation.

Regarding other kinases, there is no direct evidence to suggest that this compound inhibits mTOR, B-Raf, c-Met, Aurora Kinases, or FLT3. However, the versatility of the imidazo[4,5-b]pyridine scaffold in targeting various kinases suggests that derivatives could be designed to inhibit these targets.

DprE1 Inhibitory Mechanisms

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit this enzyme. While specific studies on this compound are not available, related imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their tuberculostatic activity, suggesting a potential mechanism involving DprE1 inhibition. researchgate.net

Allosteric Modulation Studies

Currently, there are no published allosteric modulation studies specifically involving this compound.

Receptor Binding Mechanisms (e.g., GABAA, Angiotensin II)

The imidazo[4,5-b]pyridine nucleus has been explored for its interaction with various biological receptors.

Derivatives of the related imidazodiazepine scaffold have been studied for their selective binding to α5-containing GABAA receptors , which are primarily located in the hippocampus and are involved in cognitive processes. nih.gov While this provides a rationale for investigating imidazo[4,5-b]pyridines for GABAA receptor activity, there is no direct evidence of this compound binding to this receptor.

Furthermore, imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of the Angiotensin II receptor , suggesting a potential application in cardiovascular diseases. nih.govmdpi.com However, specific binding data for this compound at this receptor has not been reported.

Interactions with Nucleic Acids (DNA/RNA)

The planar structure of the imidazo[4,5-b]pyridine ring system suggests a potential for interaction with nucleic acids. nih.gov

Intercalation Studies

While direct DNA intercalation studies for this compound have not been performed, a study on hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing a 6-bromopyridin-2-yl moiety indicated that these compounds could bind to DNA through a combination of groove binding and partial intercalation. mdpi.com Molecular docking studies of these compounds with DNA revealed that the pyrimidine groups inserted between the base pairs, while the pyridine (B92270) rings extended into the DNA grooves. mdpi.com Given the structural similarities, it is conceivable that this compound could also interact with DNA, although this remains to be experimentally verified.

Table 1: Antiproliferative Activity of a Related Imidazo[4,5-b]pyridine Derivative

CompoundCell LineIC50 (µM)
6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridineHeLa1.8
SW6203.2
MCF-72.5
Data from a study on amidino-substituted imidazo[4,5-b]pyridines, which included the bromo-substituted analog shown. mdpi.com

Groove Binding Mechanisms

While direct intercalation between DNA base pairs is a common interaction mode for planar aromatic molecules, spectroscopic and computational studies of related imidazo[4,5-b]pyridine derivatives suggest that groove binding is also a significant mechanism. For instance, studies on 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP) have shown that this compound interacts non-covalently with DNA primarily through groove binding. nih.gov NMR spectroscopy indicated that PhIP is in fast exchange with DNA and shows a slight preference for adenine-thymine (A-T) rich sequences. nih.gov Quantum chemistry calculations further supported that PhIP and its metabolites are unlikely to intercalate into the DNA helix. nih.gov

The binding of small molecules to the minor or major grooves of DNA is often driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific substituents on the imidazo[4,5-b]pyridine core, such as the bromo and dimethyl groups in this compound, would play a crucial role in determining the preferred groove and the strength of the interaction. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, while the methyl groups can form hydrophobic contacts within the DNA grooves. The crescent shape of many groove binders is a common feature that allows for a snug fit into the helical structure of the DNA grooves. irb.hr

Photophysical Properties and Applications

The photophysical properties of imidazo[4,5-b]pyridine derivatives are of great interest for their potential in various advanced applications, from bioimaging to optoelectronics.

Derivatives of the isomeric imidazo[1,2-a]pyridine are known for their fluorescent properties, often exhibiting strong emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The photophysical behavior of these compounds is highly sensitive to their substitution pattern and the surrounding solvent environment. ijrpr.com For instance, imidazo[1,2-a]pyridines bearing an ortho-hydroxyphenyl group can undergo excited-state intramolecular proton transfer (ESIPT), leading to very large Stokes shifts, which is a desirable property for fluorescent probes. ijrpr.com

Photophysical Properties of Related Imidazo[4,5-b]pyridine Derivatives
CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Application
f-tpb1 (Iridium(III) complex)-Blue emissionHighOLEDs nih.gov
m-tpb1 (Iridium(III) complex)-Broad, red-shifted emission-OLEDs nih.gov

The fluorescent properties of imidazo-pyridine scaffolds make them attractive candidates for the development of bioimaging probes. For example, imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ in living cells. Furthermore, certain 2,6-disubstituted imidazo[4,5-b]pyridines have been utilized for cellular imaging using nanoSIMS technology to observe their subcellular localization. nih.gov

Although there are no specific reports on the use of this compound as a bioimaging probe, its structural features suggest potential in this area. The development of fluorescent probes often involves functionalizing a core fluorophore to enable specific targeting or sensing of biological analytes. The this compound core could serve as such a fluorophore, with further chemical modifications enabling its application in cellular imaging.

The electronic properties of imidazo[4,5-b]pyridine derivatives make them promising candidates for optoelectronic devices. Theoretical studies have been conducted on new materials based on imidazo[4,5-b]pyridine derivatives for such applications. As previously mentioned, iridium(III) complexes of imidazo[4,5-b]pyridines have shown excellent performance in OLEDs, achieving high external quantum efficiencies and producing deep blue emission. nih.gov The ability to tune the electronic properties through substitution on the imidazo[4,5-b]pyridine ring is a key advantage in designing materials with specific optoelectronic characteristics. The bromine atom and methyl groups on this compound will influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for optoelectronic materials.

Coordination Chemistry and Metal Complexation

The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms that can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be extrapolated from established methods for related imidazo[4,5-b]pyridine ligands. Typically, the ligand is reacted with a suitable metal precursor in an appropriate solvent. The coordination of the metal ion often occurs through the nitrogen atoms of the imidazole (B134444) and/or pyridine rings. mdpi.comresearchgate.net

Synthesis: A general synthetic route would involve the reaction of this compound with a metal salt, such as a halide or acetate (B1210297) of a transition metal like ruthenium, palladium, or copper, in a polar solvent. nih.govresearchgate.net The reaction conditions, including temperature and reaction time, would be optimized to achieve the desired complex. For instance, the synthesis of ruthenium(II) complexes can be achieved by reacting the ligand with a suitable ruthenium precursor, such as [Ru(bpy)2Cl2], where bpy is 2,2'-bipyridine. nih.govrsc.org

Characterization: The characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the complexes in solution. Coordination of the metal to the ligand is expected to cause shifts in the signals of the protons and carbons near the coordination sites. uctm.edunih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by showing changes in the vibrational frequencies of the C=N and C-N bonds within the imidazo[4,5-b]pyridine ring system upon complexation. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the mass-to-charge ratio of the complex, confirming its composition. mdpi.com

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the metal-ligand charge transfer transitions. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. uctm.edunih.gov

Elemental Analysis: Combustion analysis is used to determine the elemental composition (C, H, N) of the complex, which helps in confirming its empirical formula. nih.gov

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the electronic structure, geometry, and spectroscopic properties of the complexes, complementing the experimental data. mdpi.comnih.gov

Below is an interactive data table summarizing the expected characterization data for a hypothetical metal complex of this compound, based on data from related compounds.

Technique Expected Observations Interpretation
¹H NMRDownfield or upfield shifts of aromatic protons upon coordination.Confirmation of metal-ligand interaction in solution.
¹³C NMRShifts in the signals of carbons in the heterocyclic rings.Elucidation of the ligand's coordination mode.
IR SpectroscopyShift in the ν(C=N) stretching frequency.Evidence of coordination through nitrogen atoms.
Mass SpectrometryMolecular ion peak corresponding to the expected complex formula.Confirmation of the molecular weight of the complex.
UV-Vis SpectroscopyAppearance of new absorption bands in the visible region.Indication of metal-to-ligand charge transfer (MLCT) transitions.
X-ray DiffractionDetermination of the precise 3D structure.Definitive information on coordination geometry and bond parameters.

Catalytic Applications of Metal Complexes

Metal complexes of nitrogen-containing heterocyclic ligands, including imidazo[4,5-b]pyridines, are known to exhibit catalytic activity in a variety of organic transformations. nih.govresearchgate.net While specific catalytic applications for complexes of this compound are not well-documented, inferences can be drawn from related systems.

Ruthenium complexes, for example, are widely used as catalysts in reactions such as olefin metathesis, hydrogenation, and transfer hydrogenation. mdpi.comresearchgate.net The electronic and steric properties of the ligands play a crucial role in determining the catalytic activity and selectivity of the complex. The presence of the bromo substituent on the pyridine ring and the methyl groups on the imidazole ring of this compound would influence the electron density at the metal center and the steric environment around it, thereby affecting its catalytic performance.

Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules. organic-chemistry.org A palladium complex of this compound could potentially catalyze such transformations.

Copper-catalyzed reactions, including C-N and C-O bond formations, are also of significant interest. nih.gov Metal-organic frameworks (MOFs) incorporating copper and imidazo[4,5-b]pyridine-based linkers have shown catalytic activity. nih.gov

The catalytic potential of these metal complexes stems from the ability of the metal center to cycle between different oxidation states and to coordinate with substrates, facilitating their transformation. The imidazo[4,5-b]pyridine ligand can stabilize the metal center and modulate its reactivity.

The table below presents potential catalytic applications for metal complexes of this compound, based on the known catalytic activities of related complexes.

Metal Center Potential Catalytic Reaction Rationale
Ruthenium (Ru)Olefin MetathesisRuthenium complexes with N-heterocyclic ligands are well-established catalysts for C=C bond formation. mdpi.com
Ruthenium (Ru)Transfer HydrogenationRuthenium complexes are effective catalysts for the reduction of ketones and aldehydes. researchgate.net
Palladium (Pd)Suzuki Cross-CouplingPalladium complexes are widely used to catalyze the formation of C-C bonds between aryl halides and boronic acids. organic-chemistry.org
Palladium (Pd)Heck ReactionPalladium catalysts are employed for the coupling of unsaturated halides with alkenes.
Copper (Cu)C-N Cross-CouplingCopper-catalyzed reactions are important for the synthesis of anilines and other nitrogen-containing compounds. nih.gov

Further research is needed to synthesize and evaluate the catalytic activity of metal complexes of this compound to fully realize their potential in synthetic organic chemistry.

Advanced Research Perspectives and Future Directions in 6 Bromo 2,3 Dimethyl 3h Imidazo 4,5 B Pyridine Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine and its derivatives has traditionally been achieved through multistep sequences. A common approach involves the direct reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with methyl iodide. nih.gov More recent methodologies focus on improving efficiency and yield. Phase transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of the imidazo[4,5-b]pyridine core. For instance, the alkylation of the imidazole (B134444) and pyridine (B92270) nitrogen atoms can be accomplished using various alkyl halides in the presence of potassium carbonate as a base and a catalytic amount of tetra-n-butylammonium bromide (TBBA). researchgate.netresearchgate.net This method offers a versatile and efficient route to a variety of N-substituted derivatives. uctm.edu

Microwave-assisted synthesis represents another significant advancement, offering a rapid and efficient alternative to conventional heating methods for the preparation of related imidazopyridine derivatives. mdpi.comresearchgate.net These modern techniques provide advantages in terms of reaction time, yield, and simplified work-up procedures.

A comparison of synthetic approaches is detailed in the table below:

MethodologyReagents and ConditionsAdvantages
Classical Alkylation Methyl iodide, Potassium carbonate, DMF, Room temperatureStraightforward, well-established
Phase Transfer Catalysis (PTC) Alkyl halide, K2CO3, Tetra-n-butylammonium bromide (TBBA), DMFHigh efficiency, applicable to a wide range of substrates
Microwave-Assisted Synthesis Reactants under microwave irradiationRapid reaction times, often higher yields

Exploration of Unconventional Reactivity Pathways and Site-Selective Functionalization

The inherent reactivity of the this compound core allows for various functionalization strategies. The bromine atom at the 6-position is a key handle for introducing molecular diversity through cross-coupling reactions. While direct examples for the dimethylated compound are specific, the broader class of bromo-imidazopyridines readily undergoes transformations such as amination. Fluoride-promoted amination has been shown to be an efficient method for introducing amino groups at the 6-position of related 3-bromoimidazo[1,2-b]pyridazines, suggesting a potential pathway for functionalizing the 6-bromo-imidazo[4,5-b]pyridine scaffold. researchgate.net

Site-selective functionalization is crucial for tailoring the properties of the final molecule. The nitrogen atoms within the heterocyclic system also present opportunities for selective reactions. Alkylation reactions, for instance, can be directed to either the imidazole or pyridine nitrogen, depending on the reaction conditions and the nature of the starting material. researchgate.net The development of selective bromination techniques, such as the use of N-bromosuccinimide, allows for the introduction of bromine atoms at specific positions, which can then be used for further synthetic manipulations. researchgate.net

Integration into Complex Molecular Architectures and Functional Materials

The this compound unit is a valuable building block for the construction of more complex molecular architectures and functional materials. Its derivatives have been incorporated into larger molecules with potential applications in medicinal chemistry, such as kinase inhibitors. nih.gov The imidazo[4,5-b]pyridine scaffold is recognized for its "drug prejudice," meaning it is a privileged structure in drug discovery. researchgate.net

In the realm of materials science, the planar nature of the fused ring system and the potential for π-π stacking interactions make it an attractive component for organic electronic materials. nih.gov The ability to functionalize the core structure allows for the fine-tuning of its electronic and photophysical properties. For instance, the introduction of different substituents can alter the HOMO-LUMO energy gap, which is a critical parameter for materials used in organic electronics. nih.goviucr.org

Advancements in Spectroscopic Characterization Techniques for Intricate Structural Details

The structural elucidation of this compound and its derivatives relies heavily on advanced spectroscopic techniques. Single-crystal X-ray diffraction provides definitive information about the molecular geometry, including bond lengths, bond angles, and the planarity of the ring system. nih.govnih.govresearchgate.netresearchgate.net These studies have revealed that the fused five- and six-membered rings are nearly planar. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Both 1H and 13C NMR are routinely used to confirm the structure of newly synthesized derivatives. researchgate.net More advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry in more complex derivatives.

The following table summarizes key structural parameters obtained from X-ray crystallography for a related derivative, 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.gov

ParameterValue
Molecular Formula C13H10BrN3
Crystal System Orthorhombic
Dihedral angle between imidazo[4,5-b]pyridine and phenyl ring 41.84 (11)°
Interplanar distance (π-π stacking) 3.583 (1) Å

Synergistic Approaches: Combining Experimental and Computational Studies for Comprehensive Understanding

The integration of experimental and computational methods provides a deeper understanding of the structure, properties, and reactivity of this compound derivatives. Density Functional Theory (DFT) calculations are frequently employed to complement experimental data. nih.goviucr.org These computational studies can predict molecular geometries, which can then be compared with X-ray diffraction data. iucr.org

DFT is also used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govrdd.edu.iq The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a molecule and can be correlated with its reactivity and potential applications in materials science. iucr.org Furthermore, computational methods can aid in the interpretation of spectroscopic data and provide insights into reaction mechanisms. The combination of experimental and computational approaches has been successfully used to study the corrosion inhibition properties of related imidazopyridine derivatives. researchgate.net

Design Principles for New Functional Materials and Biological Probes with Tunable Properties

The rational design of new functional materials and biological probes based on the this compound scaffold is guided by an understanding of structure-property relationships. rsc.orgresearchgate.net For the development of fluorescent probes, for example, the imidazo[4,5-b]pyridine core can be functionalized with fluorophores. The photophysical properties of these probes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the heterocyclic ring system. researchgate.net

Key design principles include:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the optical and electronic properties of the molecule. rsc.org

Introduction of Specific Recognition Moieties: For biological probes, the scaffold can be decorated with groups that specifically interact with biological targets, such as proteins or nucleic acids. mdpi.com

Control of Intermolecular Interactions: The substituents on the imidazo[4,5-b]pyridine ring can influence intermolecular interactions such as hydrogen bonding and π-π stacking, which are important for the self-assembly of molecules in functional materials. researchgate.netresearchgate.net

By applying these design principles, it is possible to create novel materials and probes with tailored properties for a wide range of applications in biology and materials science. nih.gov

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Microwave-assisted synthesis under phase-transfer catalysis (PTC) using tetra-nn-butylammonium bromide and methyl iodide in DMF significantly reduces reaction time (e.g., from 24 hours to <6 hours) while achieving yields >85% . Conventional methods involve refluxing with K2_2CO3_3 as a base, but may require longer reaction times (12–24 hours) and result in lower yields (~70%) due to competing side reactions . Purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol or methanol) is critical to isolate the product with >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms planar geometry, with dihedral angles between fused rings (~41.5°) and weak C–H···N hydrogen bonds stabilizing the crystal lattice . Key metrics include Rfactor<0.05R_{\text{factor}} < 0.05 and mean bond length deviations <0.005 Å . Complementary techniques like 1^1H/13^13C NMR and IR spectroscopy validate substituent positions and electronic environments .

Q. What preliminary biological screening approaches are used to assess the pharmacological potential of this compound?

  • Methodology : In vitro assays against fungal pathogens (e.g., Candida albicans) and cancer cell lines (e.g., MCF-7) at concentrations of 10–100 µM reveal IC50_{50} values comparable to fluconazole or cisplatin, depending on substitution patterns . Structure-activity relationship (SAR) studies highlight the necessity of the bromine atom at position 6 and methyl groups at positions 2/3 for bioactivity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the imidazo[4,5-b]pyridine core, and how do electronic effects dictate substitution patterns?

  • Methodology : Electrophilic aromatic substitution (EAS) at position 5 or 7 is controlled by the electron-withdrawing bromine atom at position 6, which deactivates the ring. Palladium-catalyzed Suzuki-Miyaura cross-coupling selectively introduces aryl groups at position 2 using (2-chloropyridin-4-yl)boronic acid, achieving >80% regioselectivity . Competitive pathways (e.g., nucleophilic attack at position 3) are minimized using bulky ligands like XPhos .

Q. How do computational models (e.g., DFT) predict the vibrational spectra and electronic properties of this compound?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, correlating with experimental IR/NMR data . Vibrational modes for C–Br (550–600 cm1^{-1}) and C–N (1250–1300 cm1^{-1}) are validated against experimental spectra to confirm tautomeric forms .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

  • Methodology : Parallel synthesis of analogs (e.g., 6-chloro, 6-iodo) under identical conditions identifies bromine as optimal for antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) . Molecular docking (AutoDock Vina) into cytochrome P450 enzymes reveals hydrophobic interactions between the bromine atom and active-site residues (e.g., Phe226), rationalizing bioactivity trends .

Q. How are contradictions in crystallographic and spectroscopic data resolved during structural refinement?

  • Methodology : Discrepancies in bond lengths (e.g., C–Br = 1.89 Å experimentally vs. 1.92 Å computationally) are addressed using OLEX2 for multipole refinement, reducing RfactorR_{\text{factor}} to <0.03 . For ambiguous NMR signals (e.g., overlapping methyl peaks), 2D COSY and NOESY experiments clarify spatial proximities .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine

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